molecular formula C21H28ClN5O3S B4766908 [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE

Cat. No.: B4766908
M. Wt: 466.0 g/mol
InChI Key: OCIFPXFJCYMKIM-UHFFFAOYSA-N
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Description

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Attachment of the Pyrazolylsulfonyl Group: The pyrazolylsulfonyl group can be attached through sulfonylation reactions using appropriate sulfonyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, piperazine derivatives have been explored for their potential as anti-inflammatory, antipsychotic, and antiparasitic agents. This compound may have similar therapeutic potential.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Chlorobenzyl)piperazine]: Shares the chlorobenzyl-piperazine core but lacks the pyrazolylsulfonyl group.

    [1-(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine: Contains the pyrazolylsulfonyl group but lacks the chlorobenzyl-piperazine core.

Uniqueness

The uniqueness of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE lies in its combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3S/c1-24-16-19(13-23-24)31(29,30)27-8-4-6-18(15-27)21(28)26-11-9-25(10-12-26)14-17-5-2-3-7-20(17)22/h2-3,5,7,13,16,18H,4,6,8-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIFPXFJCYMKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Reactant of Route 5
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE
Reactant of Route 6
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE

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